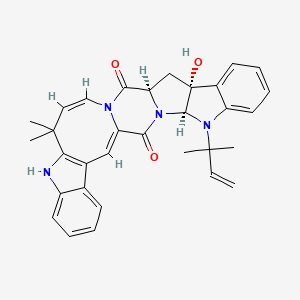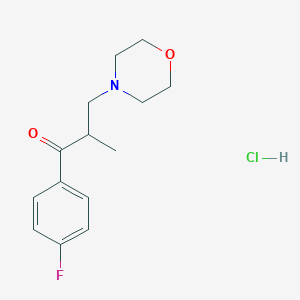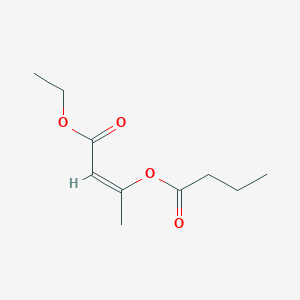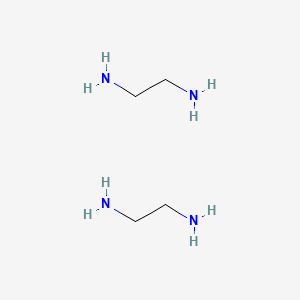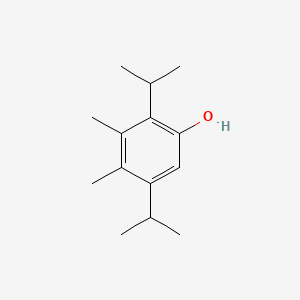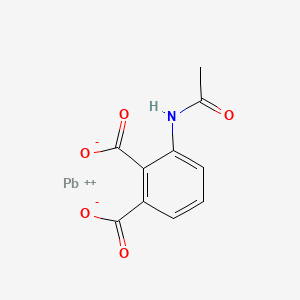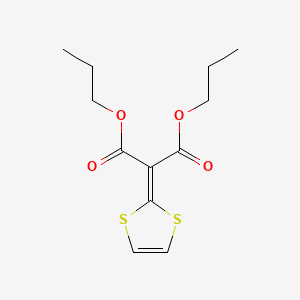
Digallium disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digallium disulphide is a chemical compound consisting of two gallium atoms and two sulfur atoms It is represented by the chemical formula Ga₂S₂
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Digallium disulphide can be synthesized through the direct reaction of elemental gallium with sulfur at elevated temperatures. The reaction typically occurs in a controlled environment to prevent contamination and ensure the purity of the product. The general reaction is as follows: [ 2 \text{Ga} + 2 \text{S} \rightarrow \text{Ga}_2\text{S}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to scale up the process. This includes the use of high-temperature furnaces and inert atmospheres to prevent oxidation. The reaction conditions are carefully monitored to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Digallium disulphide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form gallium oxide and sulfur dioxide.
Reduction: It can be reduced back to elemental gallium and sulfur under specific conditions.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other chalcogens.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Other chalcogens like selenium or tellurium in a controlled environment.
Major Products Formed:
Oxidation: Gallium oxide (Ga₂O₃) and sulfur dioxide (SO₂).
Reduction: Elemental gallium (Ga) and sulfur (S).
Substitution: Compounds like digallium diselenide (Ga₂Se₂).
Wissenschaftliche Forschungsanwendungen
Digallium disulphide has several applications in scientific research:
Materials Science: It is used in the development of semiconductors and other electronic materials due to its unique electrical properties.
Chemistry: It serves as a precursor for synthesizing other gallium-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is utilized in the production of specialized alloys and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which digallium disulphide exerts its effects is primarily through its interaction with other chemical species. In materials science, its ability to form stable compounds with other elements makes it valuable for creating new materials with desirable properties. In biological systems, its potential interactions with cellular components are being studied to understand its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Gallium(III) sulfide (Ga₂S₃): Another gallium-sulfur compound with different stoichiometry and properties.
Gallium(II) sulfide (GaS): Contains gallium in a different oxidation state and exhibits distinct chemical behavior.
Gallium oxide (Ga₂O₃): An oxide of gallium with applications in electronics and optics.
Uniqueness: Digallium disulphide is unique due to its specific stoichiometry and the resulting properties. Its ability to undergo various chemical reactions and form stable compounds with other elements makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
39356-33-7 |
|---|---|
Molekularformel |
Ga2S2 |
Molekulargewicht |
203.58 g/mol |
InChI |
InChI=1S/2Ga.2S |
InChI-Schlüssel |
KACQKPAZMJCGGL-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Ga].S=[Ga] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





